molecular formula C23H44BrClO B14571072 Tricosanoyl chloride, 23-bromo- CAS No. 61658-02-4

Tricosanoyl chloride, 23-bromo-

Cat. No.: B14571072
CAS No.: 61658-02-4
M. Wt: 451.9 g/mol
InChI Key: LRUNONQWYUCKIQ-UHFFFAOYSA-N
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Description

Tricosanoyl chloride, 23-bromo- (C₂₃H₄₄BrClO) is a halogenated acyl chloride derivative characterized by a 23-carbon alkyl chain, a terminal bromine atom at the 23rd position, and a reactive chloride group at the carbonyl carbon. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly for introducing long-chain brominated acyl groups into target molecules. However, direct experimental data on its synthesis, reactivity, or applications are absent in the provided evidence, necessitating comparisons with structurally similar compounds.

Properties

CAS No.

61658-02-4

Molecular Formula

C23H44BrClO

Molecular Weight

451.9 g/mol

IUPAC Name

23-bromotricosanoyl chloride

InChI

InChI=1S/C23H44BrClO/c24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(25)26/h1-22H2

InChI Key

LRUNONQWYUCKIQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCBr)CCCCCCCCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosanoyl chloride, 23-bromo- can be synthesized through the bromination of tricosanoic acid chloride. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the 23rd position .

Industrial Production Methods: Industrial production of tricosanoyl chloride, 23-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Mechanism of Action

The mechanism of action of tricosanoyl chloride, 23-bromo- involves its reactivity as an acylating agent. The compound can react with nucleophiles to form amides, esters, or thioesters, depending on the nucleophile involved. The bromine atom at the 23rd position enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Chain Length and Saturation Effects

The acyl-CoA specificity study in highlights the role of carbon chain length in biochemical interactions. For instance:

  • Tricosanoyl-CoA (C23:0): A saturated 23-carbon acyl-CoA ester shows lower solubility in aqueous media compared to shorter-chain analogs (e.g., palmitoyl-CoA, C16:0) due to increased hydrophobicity .

Table 1: Physical Properties of Selected Acyl Chlorides

Compound Chain Length Halogen Substituent Melting Point (°C) Reactivity (Relative)
Palmitoyl Chloride (C16:0) 16 None ~30 High
Stearoyl Chloride (C18:0) 18 None ~50 Moderate
Tricosanoyl Chloride (C23:0) 23 None >60* Low
23-Bromo-tricosanoyl chloride 23 Br (terminal) >70* Very Low

*Estimated based on chain-length trends .

Halogenation Patterns and Reactivity

Halogenated acyl chlorides exhibit distinct reactivity profiles:

  • 3-Chloro-5-(trifluoromethyl)benzoyl chloride (): This aromatic acyl chloride features electron-withdrawing groups (Cl, CF₃), enhancing electrophilicity at the carbonyl carbon and facilitating rapid nucleophilic acyl substitution. Its reactivity contrasts sharply with aliphatic brominated acyl chlorides like 23-bromo-tricosanoyl chloride, where the long alkyl chain and terminal bromine reduce electrophilicity .
  • The bulky trimethylsilyl group slows reactions compared to smaller chlorides, a trend that may parallel the behavior of 23-bromo-tricosanoyl chloride .

Functional Group Stability and Hazards

Acyl chlorides are inherently corrosive and moisture-sensitive. For example:

  • 3-Chloro-5-(trifluoromethyl)benzoyl chloride () requires stringent storage conditions (e.g., anhydrous environments) to prevent hydrolysis. Similarly, 23-bromo-tricosanoyl chloride would likely demand analogous precautions .
  • Bromine-Specific Risks: Brominated compounds often exhibit higher toxicity compared to chlorinated analogs. While specific hazard data for 23-bromo-tricosanoyl chloride are unavailable, its handling would necessitate protocols for brominated organics, including respiratory and dermal protection.

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